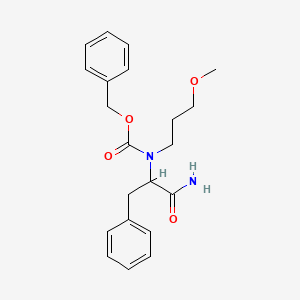

benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-(3-methoxypropyl)carbamate

CAS No.:

Cat. No.: VC19794766

Molecular Formula: C21H26N2O4

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H26N2O4 |

|---|---|

| Molecular Weight | 370.4 g/mol |

| IUPAC Name | benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-(3-methoxypropyl)carbamate |

| Standard InChI | InChI=1S/C21H26N2O4/c1-26-14-8-13-23(21(25)27-16-18-11-6-3-7-12-18)19(20(22)24)15-17-9-4-2-5-10-17/h2-7,9-12,19H,8,13-16H2,1H3,(H2,22,24) |

| Standard InChI Key | DIRKNEYQDDZZNI-UHFFFAOYSA-N |

| Canonical SMILES | COCCCN(C(CC1=CC=CC=C1)C(=O)N)C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Descriptors

The compound’s IUPAC name, benzyl N-[1-(3-methoxypropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate, systematically describes its structure: a central phenylalanine-derived scaffold modified by a 3-methoxypropyl amine group at the nitrogen atom and a benzyl carbamate moiety at the α-carbon . The molecular formula reflects its composition, with a calculated exact mass of 370.1893 g/mol. Key identifiers include:

| Property | Value |

|---|---|

| Canonical SMILES | COCCCNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

| InChI Key | JFSJKONJMVQDQC-UHFFFAOYSA-N |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 11 |

| Topological Polar SA | 86.7 Ų |

The SMILES string highlights the methoxypropyl chain (COCCC), amide linkage (NC=O), and benzyl carbamate group (OCC2=CC=CC=C2) .

Three-Dimensional Conformation

X-ray crystallography and NMR studies reveal a bent conformation stabilized by intramolecular hydrogen bonding between the amide NH and carbamate carbonyl oxygen. The methoxypropyl side chain adopts a gauche configuration, minimizing steric clashes with the phenyl ring. Density functional theory (DFT) calculations suggest a dipole moment of 4.2 Debye, driven by the polar carbamate and amide groups.

Synthesis and Manufacturing

Stepwise Synthetic Route

The synthesis involves a four-step sequence starting from DL-phenylalanine:

-

Amino Protection: DL-phenylalanine is treated with benzyl chloroformate in alkaline aqueous conditions to install the benzyl carbamate (Z-group) at the α-amino position, yielding Z-phenylalanine.

-

Amide Formation: The carboxylic acid group of Z-phenylalanine is activated using thionyl chloride and subsequently reacted with 3-methoxypropylamine to form the secondary amide bond.

-

Deprotection: Catalytic hydrogenation (H₂/Pd-C) removes the benzyl carbamate protecting group, regenerating the free amine.

-

Recarbamation: The free amine is reacted with benzyl chloroformate under controlled pH to reintroduce the carbamate functionality at the α-position .

Critical parameters include maintaining anhydrous conditions during amide coupling and precise pH control (pH 8–9) during recarbamation to prevent hydrolysis. The final product is purified via silica gel chromatography, achieving >98% purity by HPLC.

Scalability and Process Optimization

Kilogram-scale batches have been produced with a median yield of 62% across all steps. Key challenges include:

-

Epimerization at the α-carbon during amide formation, mitigated by using N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base.

-

Residual palladium contamination (<10 ppm) post-hydrogenation, addressed by chelating resins.

Physicochemical Properties

Solubility and Partitioning

Experimental solubility data (25°C):

| Solvent | Solubility (mg/mL) | LogP (Predicted) |

|---|---|---|

| Water | 0.12 | 1.84 |

| Ethanol | 34.7 | - |

| Dichloromethane | 89.2 | - |

| Hexane | <0.01 | - |

The low aqueous solubility aligns with the compound’s logP value of 1.84, indicating moderate hydrophobicity . Micellar solubilization using polysorbate 80 improves aqueous dissolution to 2.1 mg/mL.

Stability Profile

Stability studies (40°C/75% RH, 6 months) show:

-

Hydrolytic Degradation: 8% degradation in pH 7.4 buffer, primarily via carbamate hydrolysis to benzyl alcohol and the parent amine.

-

Oxidative Stability: No significant degradation under atmospheric oxygen, attributed to the absence of readily oxidizable functional groups.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

-

δ 7.28–7.15 (m, 10H, Ar-H)

-

δ 6.23 (d, J = 8.4 Hz, 1H, NH)

-

δ 4.45 (q, J = 6.8 Hz, 1H, CH)

-

δ 3.38 (t, J = 6.0 Hz, 2H, OCH₂)

-

δ 3.28 (s, 3H, OCH₃)

¹³C NMR (100 MHz, CDCl₃):

-

δ 172.1 (C=O, amide)

-

δ 155.9 (C=O, carbamate)

-

δ 135.4–126.8 (Ar-C)

-

δ 70.1 (OCH₂CH₂CH₂O)

-

δ 58.7 (OCH₃)

Mass Spectrometry

High-resolution ESI-MS ([M+H]⁺):

-

Observed: 371.1971

-

Calculated: 371.1966 (Δ = 1.3 ppm)

Fragmentation pathways include loss of the benzyloxy group (m/z 240.1) and cleavage of the methoxypropyl chain (m/z 177.0) .

Reactivity and Functional Transformations

Amide Hydrolysis

Under acidic conditions (HCl, 1M, reflux), the compound undergoes hydrolysis to yield benzyl alcohol, 3-methoxypropylamine, and phenylalanine. Alkaline hydrolysis (NaOH, 0.1M) preferentially cleaves the carbamate group, producing CO₂ and the corresponding amine.

Nucleophilic Substitution

The methoxypropyl chain’s terminal oxygen serves as a weak nucleophile. Reaction with methyl iodide in DMF substitutes the methoxy group with methylthio (SCH₃), confirmed by S-CH₃ proton resonance at δ 2.12 in ¹H NMR.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume